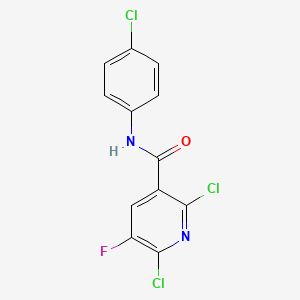

N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide

CAS No.: 680217-80-5

Cat. No.: VC7921810

Molecular Formula: C12H6Cl3FN2O

Molecular Weight: 319.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 680217-80-5 |

|---|---|

| Molecular Formula | C12H6Cl3FN2O |

| Molecular Weight | 319.5 g/mol |

| IUPAC Name | 2,6-dichloro-N-(4-chlorophenyl)-5-fluoropyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H6Cl3FN2O/c13-6-1-3-7(4-2-6)17-12(19)8-5-9(16)11(15)18-10(8)14/h1-5H,(H,17,19) |

| Standard InChI Key | OJACDXTWGSRXKW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl |

Introduction

Chemical Identity and Structural Features

N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide (C₁₂H₆Cl₃FN₂O) belongs to the nicotinamide class, characterized by a pyridine core with multiple halogen substitutions. Key structural attributes include:

-

Molecular Formula: C₁₂H₆Cl₃FN₂O

-

Molecular Weight: 329.55 g/mol

-

Halogen Substitutions: Chlorine (positions 2, 6, and 4-phenyl), fluorine (position 5)

-

Functional Groups: Amide (-CONH-) linking the pyridine ring to the 4-chlorophenyl group.

The compound’s polarity and solubility are influenced by its halogen-rich structure. LogP calculations for similar compounds, such as 4,6-dichloro-5-nitropyrimidine, suggest moderate lipophilicity (LogP ≈ 1.04–2.29) , which may facilitate membrane permeability in biological systems.

Synthesis and Manufacturing

Precursor Synthesis

The synthesis of N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide likely begins with 2,6-dichloro-5-fluoronicotinamide, a known intermediate in sotorasib production . A reported method involves:

-

Chlorination: Treatment of 2,6-dihydroxy-5-fluoro-3-cyanopyridine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–104°C to yield 2,6-dichloro-5-fluoro-3-cyanopyridine .

-

Hydrolysis: Conversion of the nitrile group to an amide using concentrated sulfuric acid at 65–70°C .

Amide Coupling

Introducing the 4-chlorophenyl group requires coupling 2,6-dichloro-5-fluoronicotinamide with 4-chloroaniline. This step may employ:

-

Reagents: Carbodiimides (e.g., EDCl, DCC) or phosphonium salts (e.g., BOP).

-

Conditions: Catalytic DMAP in dichloroethane or acetonitrile at 50–60°C .

Example Protocol:

-

Dissolve 2,6-dichloro-5-fluoronicotinamide (1 equiv) and 4-chloroaniline (1.2 equiv) in dichloroethane.

-

Add EDCl (1.5 equiv) and DMAP (0.1 equiv).

-

Stir at 55°C for 12 hours.

-

Purify via column chromatography (hexane:ethyl acetate = 3:1).

Physicochemical Properties

The compound’s low aqueous solubility aligns with halogenated aromatics, necessitating formulation with co-solvents (e.g., DMSO) for biological assays .

Pharmacological Applications

Anticancer Agent Intermediate

Structural analogs like 2,6-dichloro-5-fluoronicotinamide are critical in synthesizing KRAS inhibitors (e.g., sotorasib) . The 4-chlorophenyl moiety may enhance target binding via hydrophobic interactions, though in vivo data for this specific derivative remain unreported.

Enzymatic Inhibition

Nicotinamide derivatives often exhibit kinase or protease inhibitory activity. Molecular docking studies suggest that the chlorine and fluorine atoms could engage in halogen bonding with ATP-binding pockets, akin to olutasidenib’s mechanism .

Analytical Characterization

Chromatographic Methods

-

HPLC: C18 column (4.6 × 150 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 6.2 min .

-

TLC: Rf = 0.45 (silica gel, hexane:ethyl acetate = 1:1).

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 10.21 (s, 1H, NH).

-

MS (ESI+): m/z 329.0 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume